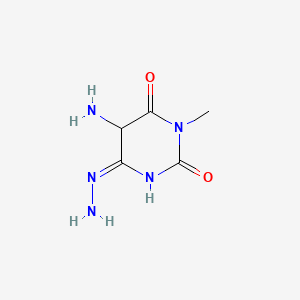
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent, often ethanol or methanol, to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxo derivatives of the compound.
Reduction Products: Reduction reactions produce hydrazine derivatives.
Substitution Products:
Scientific Research Applications
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological assays to investigate its effects on various biological pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.
Binding Interactions: The compound forms specific binding interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylpyrimidine-2,4(3H,5H)-dione: Lacks the hydrazinyl group, resulting in different chemical properties.
6-Hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione: Lacks the amino group, leading to variations in reactivity and applications.
Uniqueness
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is unique due to the presence of both amino and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMJAYDQBKNOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=NN)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(/C(=N/N)/NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-Cyclopenta[b]furan-4-methanol,2-ethoxyhexahydro-4-hydroxy-5-methyl-,(2alpha,3aalpha,4alpha,5alpha](/img/new.no-structure.jpg)
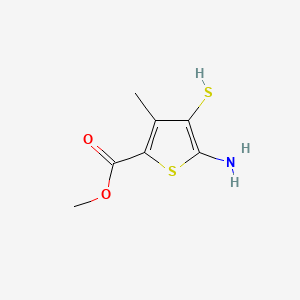
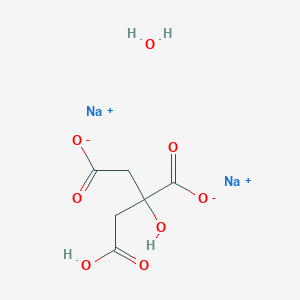
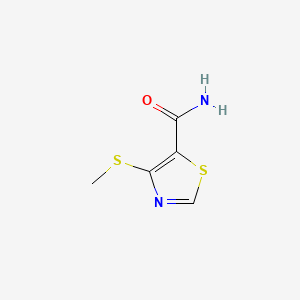
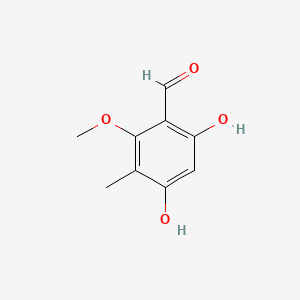
![7-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,8-tetraene](/img/structure/B568565.png)

